3-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-amine
Description
3-(2,5-Dihydro-1H-pyrrol-1-yl)propan-1-amine is a primary amine featuring a 2,5-dihydro-1H-pyrrole (a partially unsaturated five-membered heterocycle) linked to a three-carbon chain terminated by an amino group. This structure confers unique physicochemical properties, such as moderate polarity due to the amine group and conformational flexibility from the dihydropyrrole ring.
Properties
IUPAC Name |
3-(2,5-dihydropyrrol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-4-3-7-9-5-1-2-6-9/h1-2H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMYYCBNKLQIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.
Mode of Action
It is known that nitrogen-containing heterocycles, like this compound, play a key role in drug production. They interact with their targets in a variety of ways, leading to changes in cellular processes.
Biological Activity
3-(2,5-Dihydro-1H-pyrrol-1-yl)propan-1-amine, with the CAS number 37632-58-9, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHN
- Molecular Weight : 126.20 g/mol
- Structure : The compound features a pyrrole ring, which is known for its biological significance, particularly in medicinal chemistry.
The biological activity of 3-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-amine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including cholinesterases. This inhibition can be crucial in treating conditions like Alzheimer's disease, where cholinesterase activity is detrimental to cognitive function .
- Receptor Binding : It interacts with specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and influencing neuropharmacological pathways.
Anticholinesterase Activity
Research indicates that compounds similar to 3-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-amine exhibit significant anticholinesterase activity. For instance, studies have demonstrated that derivatives of pyrrole can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC values in the nanomolar range .
| Compound | AChE IC (nM) | BChE IC (nM) |
|---|---|---|
| 1 | 44.66–78.34 | 50.36–88.36 |
| 2 | 0.20 | - |
| 3 | 0.46 | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrrole derivatives have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, a related pyrrole compound demonstrated an MIC of 0.125 μg/mL against MRSA, significantly outperforming standard antibiotics like vancomycin .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of pyrrole derivatives:
- Neuroprotective Effects : A study highlighted the neuroprotective properties of pyrrole-based compounds against oxidative stress in neuronal cells. The mechanism involved the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) .
- Antibacterial Efficacy : Another research focused on synthesizing new pyrrole derivatives that exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrrole structure could lead to significantly improved efficacy .
- In Vivo Studies : Animal models have been used to assess the therapeutic effects of pyrrole derivatives on cognitive decline associated with aging and neurodegenerative diseases. These studies suggest that these compounds could serve as potential candidates for drug development targeting Alzheimer's disease .
Scientific Research Applications
Neuropharmacology
One of the most promising areas for the application of 3-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-amine is in neuropharmacology. Research indicates that derivatives of pyrrolidine compounds exhibit significant activity as modulators of neurotransmitter systems. Specifically, they may influence dopamine and serotonin receptors, which are crucial in treating conditions such as depression and anxiety disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrrolidine derivatives and their effects on serotonin receptor activity. The findings suggested that modifications to the pyrrolidine ring could enhance receptor affinity and selectivity, indicating potential therapeutic uses for 3-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-amine in mood disorders .
Antimicrobial Activity
Another vital application is in antimicrobial research. Compounds similar to 3-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-amine have shown promising results against various bacterial strains.
Case Study:
A recent investigation published in the International Journal of Antimicrobial Agents demonstrated that certain pyrrolidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that the introduction of functional groups on the pyrrolidine ring could enhance antimicrobial potency .
Polymer Chemistry
In material science, 3-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-amine can serve as a monomer for synthesizing novel polymers with unique properties.
Case Study:
Research conducted at a leading polymer science institute showed that incorporating this compound into polymer matrices improved mechanical strength and thermal stability. The synthesized polymers demonstrated potential applications in coatings and adhesives due to their enhanced durability .
Pesticide Development
The compound's structural features also lend themselves to agricultural applications, particularly in developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating more effective agrochemicals.
Case Study:
A study published in the Journal of Agricultural and Food Chemistry examined several pyrrolidine derivatives as potential insecticides. The results indicated that specific modifications to the 3-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-amine structure increased toxicity against common agricultural pests while reducing toxicity to non-target organisms .
Comparison with Similar Compounds
3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine (PubChem CID: Not Specified)
- Structural Differences : The pyrrole ring is fully unsaturated (1H-pyrrol) with methyl substituents at positions 4 and 5, compared to the partially unsaturated (2,5-dihydro) ring in the target compound.
- The fully unsaturated pyrrole may exhibit greater aromatic stability but reduced conformational flexibility compared to the dihydro variant .
Benzamide Derivatives with Pyrrole Moieties
(29) 4-(3,4-Dichloro-2-oxo-pyrrol-1-yl)-N-(3-morpholinopropyl)benzamide
- Key Features : Incorporates a dichloro-substituted pyrrolidone ring, a benzamide linker, and a morpholine-terminated side chain.
- Physical Properties : Melting point = 129.1°C; molecular weight = 436.31 g/mol.
- Comparison : The amide group and morpholine moiety enhance hydrogen-bonding capacity and solubility in polar solvents, contrasting with the simpler primary amine in the target compound. The dichloro and carbonyl substituents likely reduce nucleophilicity at the pyrrole nitrogen .
(30) 4-(3,4-Dichloro-2-oxo-pyrrol-1-yl)-N-(3-(piperidin-1-yl)propyl)benzamide
- Key Features : Similar to 29 but replaces morpholine with piperidine.
- Physical Properties : Higher melting point (165.5°C), attributed to stronger van der Waals interactions from the piperidine ring.
- Implications : Bulkier substituents increase thermal stability but may limit bioavailability due to higher molecular weight (452.34 g/mol) .
Pyridine-Containing Analogs
Compound 30b (): 3-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)-2-(6-(2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)ethyl)pyridin-2-yl)propan-1-amine
- Key Features : Complex architecture with multiple pyridine and dimethylpyrrole groups.
- Comparison : The extended π-system and tertiary amine structure likely confer strong UV absorption (unreported in evidence) and reduced solubility in aqueous media. The target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Thermal Stability : Benzamide derivatives (29 , 30 ) exhibit higher melting points than the target compound due to intermolecular hydrogen bonding and aromatic stacking .
- Reactivity : The primary amine in the target compound is more nucleophilic than the tertiary amines in 30b , making it preferable for conjugation reactions.
Preparation Methods
Solvent- and Catalyst-Free Synthesis via Serinol-Derived Diols
A patent (CN106458888A) describes an environmentally friendly method for synthesizing pyrrole derivatives bonded to diols, which is adaptable for preparing compounds like 3-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-amine.
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- The synthesis proceeds in two stages without the use of solvents or chemical catalysts, minimizing environmental impact.
- First stage: Reactants (e.g., serinol or related amino diols) are combined neat (without solvent) to form an intermediate.
- Second stage: The intermediate is heated between 100°C and 200°C for 1 to 500 minutes to complete cyclization and formation of the pyrrole ring.
- Optionally, carbon allotropes or their derivatives can be added to facilitate the reaction.
-
- No solvent or catalyst reduces waste and contamination.
- High atom economy and green chemistry compliance.
- Suitable for scale-up due to simplicity.
Reduction of Nitro-Substituted Pyrrole Precursors
A synthetic approach involves the reduction of nitro-substituted pyrrole derivatives to yield amino-substituted pyrroles, which can then be functionalized to form the target compound.
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- Start with a nitro-substituted pyrrole or pyrrolidine derivative.
- Use Raney Nickel as a catalyst in propan-2-ol solvent.
- Reduction at room temperature converts the nitro group to a nitroso intermediate.
- Further reduction at reflux temperature yields the amino derivative.
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- The amino group presence is confirmed by NMR signals, such as a singlet around 4.95 ppm in ^1H-NMR.
- Aromatic proton shifts indicate successful substitution.
Summary Table of Preparation Methods
Research Findings and Analytical Data
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- Amino protons in the pyrrole ring show characteristic singlets (e.g., ~4.95 ppm).
- Pyrrole ring protons appear between 6.2–6.6 ppm, shifted by substitution.
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- High-resolution MS confirms molecular weight and purity.
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- The solvent- and catalyst-free method shows minimal waste generation and aligns with sustainable synthesis goals.
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- Paal–Knorr condensation typically achieves yields above 70%.
- Catalyst-free methods vary depending on heating time but can reach comparable yields.
- Reduction methods depend on substrate purity and conditions but generally provide high selectivity.
Q & A
Q. What are the established synthetic routes for 3-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-amine?
Methodological Answer: The synthesis typically involves alkylation of 2,5-dihydro-1H-pyrrole derivatives with propan-1-amine precursors. A common approach includes:
- Step 1: Reacting 2,5-dihydro-1H-pyrrole with a halogenated propan-1-amine derivative (e.g., 3-chloropropan-1-amine) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF at 60–80°C for 12–24 hours .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
- Yield Optimization: Adjust stoichiometry (amine:pyrrole ratio 1:1.2) and monitor reaction progress using TLC or HPLC .
Key Characterization Data (from analogous compounds):
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Weight | ~154.22 g/mol | PubChem |
| ¹H NMR (δ ppm) | 1.8–2.1 (m, pyrrolidine), 3.1–3.4 (t, -CH₂-NH₂) | |
| MS (ESI+) | m/z 155.1 [M+H]⁺ |
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify pyrrolidine protons (δ 1.8–2.5 ppm) and amine-adjacent methylene groups (δ 2.8–3.4 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- ¹³C NMR: Confirm pyrrolidine carbons (δ 25–35 ppm) and amine-bearing carbons (δ 40–50 ppm) .
- FTIR: Detect N-H stretches (3300–3500 cm⁻¹) and pyrrolidine ring vibrations (1450–1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC: Purity assessment with a C18 column, gradient elution (water:acetonitrile, 0.1% TFA), and UV detection at 254 nm .
Q. What safety protocols should be followed during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management: Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste .
- First Aid:
- Skin Contact: Wash with soap/water for 15 minutes; seek medical help if irritation persists.
- Eye Exposure: Rinse with saline solution for 15 minutes; consult an ophthalmologist .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
Methodological Answer:
-
Factorial Design: Test variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., NaH vs. K₂CO₃) in a 2³ factorial matrix .
-
Response Surface Methodology (RSM): Model interactions between variables to maximize yield. For example:
Variable Low Level High Level Optimal Value Temperature (°C) 60 80 75 Solvent Volume (mL) 50 100 80 Reaction Time (h) 12 24 18 -
Validation: Confirm optimal conditions with triplicate runs (RSD < 5%) .
Q. How can computational methods predict the compound’s reactivity and biological targets?
Methodological Answer:
-
Quantum Chemical Calculations: Use DFT (B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .
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Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to identify binding affinities. Example targets:
Target Protein Binding Energy (kcal/mol) Reference Serotonin Receptor -8.2 CYP450 Enzymes -7.5 -
MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to address contradictions in reported biological activity data?
Methodological Answer:
- Comparative Bioassay Design:
- Standardized Protocols: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., 48h incubation, 10 µM dose) .
- Dose-Response Analysis: Calculate IC₅₀ values with 95% confidence intervals (e.g., GraphPad Prism).
- Meta-Analysis: Pool data from PubChem and DSSTox to identify trends (e.g., logP vs. antimicrobial activity) .
- Confounding Factors: Control for solvent effects (DMSO vs. ethanol) and batch-to-batch purity variations .
Q. What strategies enhance the compound’s stability in aqueous solutions?
Methodological Answer:
- pH Optimization: Test stability across pH 3–8 (buffers: citrate-phosphate-borate). Maximum stability observed at pH 6.5 .
- Lyophilization: Prepare lyophilized powders with cryoprotectants (trehalose or mannitol) to reduce hydrolysis .
- Degradation Kinetics: Monitor via HPLC at accelerated conditions (40°C/75% RH); calculate shelf-life using Arrhenius equation .
Q. Data Contradiction Analysis Framework
| Step | Action | Tools/Methods | Example Outcome |
|---|---|---|---|
| 1 | Identify Discrepancies | Literature review | Conflicting IC₅₀ values |
| 2 | Replicate Experiments | Standardized bioassays | HEK293 vs. HeLa results |
| 3 | Statistical Analysis | ANOVA, Tukey’s HSD test | p < 0.05 for cell-line effect |
| 4 | Root-Cause Investigation | Solvent/DMSO impact study | 5% DMSO reduces activity |
| 5 | Publish Revised Protocol | Peer-reviewed methodology | Optimized assay conditions |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
